molecular formula C10H14O B192643 (-)-Verbenone CAS No. 1196-01-6

(-)-Verbenone

Cat. No.: B192643
CAS No.: 1196-01-6
M. Wt: 150.22 g/mol
InChI Key: DCSCXTJOXBUFGB-JGVFFNPUSA-N
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Description

Levoverbenone is a natural organic compound classified as a terpene. It is the (−)-isomer of verbenone and is found in various plants, including rosemary. Levoverbenone is known for its pleasant characteristic odor and is used as an expectorant in medical applications .

Preparation Methods

Levoverbenone can be synthesized through the oxidation of the more common terpene α-pinene. This process involves specific reaction conditions to ensure the correct isomer is produced. Industrial production methods often involve the extraction of essential oils from plants like rosemary, where levoverbenone is found in high concentrations. The extraction methods include hydrodistillation and microwave-assisted distillation .

Chemical Reactions Analysis

Levoverbenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Levoverbenone has diverse applications in scientific research:

Mechanism of Action

Levoverbenone exerts its effects primarily through its interaction with the respiratory system. It increases the volume of secretions in the respiratory tract, making it easier to expel mucus through coughing. The molecular targets and pathways involved include the stimulation of mucus-producing cells and the activation of ciliary action in the respiratory tract .

Comparison with Similar Compounds

Levoverbenone is similar to other terpenes such as verbenone, α-pinene, and chrysanthenone. its unique properties, such as its specific isomeric form and its high concentration in rosemary essential oil, make it distinct. Verbenone, for example, is used in insect control, while levoverbenone is primarily used as an expectorant .

Similar compounds include:

  • Verbenone
  • α-Pinene
  • Chrysanthenone

These compounds share structural similarities but differ in their specific applications and effects.

Properties

IUPAC Name

(1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSCXTJOXBUFGB-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]2C[C@@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9035620
Record name (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9035620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Minty spicy aroma
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.981
Record name Verbenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1196-01-6
Record name (S)-Verbenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196-01-6
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Record name Levoverbenone
Source ChemIDplus
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Record name Levoverbenone
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URL https://www.drugbank.ca/drugs/DB13391
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Record name l-Verbenone
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Record name Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S,5S)-
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Record name (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one
Source EPA DSSTox
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Record name Pin-2-en-4-one
Source European Chemicals Agency (ECHA)
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Record name LEVOVERBENONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: (-)-Verbenone acts as a behavioral modifier for bark beetles, disrupting their aggregation behavior. [] While the exact mechanism is not fully elucidated, research suggests that it interferes with the perception or processing of aggregation pheromones like (+)-trans-pityol, leading to a reduction in attraction and interruption of mass attack on trees. [, ]

A: Studies indicate that the anti-aggregation effect of this compound remains unaffected by the presence of (+)-verbenone in a racemic mixture. [] This suggests a specific interaction of this compound with bark beetle olfactory receptors.

A: No, the response to this compound varies among bark beetle species. While it acts as an anti-aggregation pheromone for some species like Dendroctonus ponderosae and Ips perturbatus, [, ] its effect on others, like Dendroctonus brevicomis, may require the presence of additional semiochemicals for effective protection. [, ]

ANone: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

ANone: While specific spectroscopic data is not detailed in the provided research, being a bicyclic ketone, this compound would exhibit characteristic absorption bands in infrared spectroscopy corresponding to the carbonyl group and C-H vibrations. Nuclear magnetic resonance spectroscopy would reveal distinct signals for different proton and carbon environments within the molecule.

A: The stability of this compound under various environmental conditions and its release rate from different delivery systems are crucial factors for its efficacy. Research suggests the need to optimize release rates and device spacing to ensure adequate protection against certain bark beetle species, like Dendroctonus brevicomis. []

A: Yes, this compound is a valuable chiral building block in organic synthesis. It can be transformed into optically pure compounds, including unnatural γ-amino acids, γ-peptides, β-lactams, and pyrrolidines containing a cyclobutane ring. []

A: While the provided research doesn't delve into detailed computational studies on this compound, its interaction with odorant binding proteins (OBPs) has been investigated. For instance, molecular docking and dynamics simulations were used to understand the binding of (S)-(-)-verbenone with FoccOBP3, an OBP from Frankliniella occidentalis. [] These studies can help identify novel insect lures.

A: Research indicates that structural analogs of this compound, particularly those derived from Artemisia aucheri, exhibit significant acaricidal activity against house dust and storage mites. [] This highlights the potential of exploring structural modifications for developing new pest control agents.

A: The addition of an acetophenone moiety to a blend of this compound and green leaf volatiles resulted in a novel four-component blend (Verbenone Plus) that effectively disrupts the attraction of both Dendroctonus brevicomis and Dendroctonus ponderosae. [] This highlights the importance of synergistic effects in enhancing the activity of this compound-based formulations.

ANone: The provided research primarily focuses on the ecological and behavioral aspects of this compound, specifically its role as a semiochemical in bark beetle management and its potential as a starting material in organic synthesis. Detailed information regarding its pharmacological properties, toxicology, drug delivery, formulation, SHE regulations, and other related aspects is not covered in these studies.

A: The research highlights the continued interest in developing this compound as an environmentally friendly alternative to conventional insecticides for managing bark beetle infestations. [] The identification of its anti-aggregation properties and the development of effective formulations represent significant milestones in this field.

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